1-Ethynylcyclohexyl diphenyl phosphite
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Overview
Description
1-Ethynylcyclohexyl diphenyl phosphite is an organophosphorus compound with the molecular formula C20H21O3P It is a derivative of phosphorous acid, where the hydrogen atoms are replaced by ethynylcyclohexyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethynylcyclohexyl diphenyl phosphite can be synthesized through the reaction of diphenylphosphite with 1-ethynylcyclohexanol. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the phosphite ester. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphite.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethynylcyclohexyl diphenyl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphite to phosphine derivatives.
Substitution: The ethynyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the ethynyl group under mild conditions.
Major Products Formed
Oxidation: Phosphonate derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphite esters.
Scientific Research Applications
1-Ethynylcyclohexyl diphenyl phosphite has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in polymer production to enhance stability and performance.
Mechanism of Action
The mechanism of action of 1-ethynylcyclohexyl diphenyl phosphite involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphite: A simpler analog with similar reactivity but lacking the ethynylcyclohexyl group.
Diethylphosphite: Another analog with ethyl groups instead of phenyl groups.
Diisopropylphosphite: Contains isopropyl groups, offering different steric and electronic properties.
Uniqueness
1-Ethynylcyclohexyl diphenyl phosphite is unique due to the presence of the ethynylcyclohexyl group, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
89784-70-3 |
---|---|
Molecular Formula |
C20H21O3P |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(1-ethynylcyclohexyl) diphenyl phosphite |
InChI |
InChI=1S/C20H21O3P/c1-2-20(16-10-5-11-17-20)23-24(21-18-12-6-3-7-13-18)22-19-14-8-4-9-15-19/h1,3-4,6-9,12-15H,5,10-11,16-17H2 |
InChI Key |
QZIQISGHQVBGKS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCCCC1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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